molecular formula C10H9ClFN3 B1488765 4-(chloromethyl)-1-(2-fluorobenzyl)-1H-1,2,3-triazole CAS No. 1247099-59-7

4-(chloromethyl)-1-(2-fluorobenzyl)-1H-1,2,3-triazole

Cat. No.: B1488765
CAS No.: 1247099-59-7
M. Wt: 225.65 g/mol
InChI Key: VSXPYKYRXZENFJ-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-1-(2-fluorobenzyl)-1H-1,2,3-triazole is a chemical reagent of significant interest in medicinal chemistry and drug discovery. This compound features a 1,2,3-triazole core, a privileged scaffold known for its high chemical stability, strong dipole moment, and ability to mimic amide bonds, making it a valuable building block for the synthesis of more complex molecules . The presence of the chloromethyl group provides a reactive handle for further functionalization, allowing researchers to link this triazole moiety to other pharmacophores through nucleophilic substitution reactions . The 2-fluorobenzyl substituent is a common feature in bioactive compounds, often included to modulate properties like lipophilicity and metabolic stability. The 1,2,3-triazole ring is recognized for its broad spectrum of biological activities. In research settings, triazole-based compounds have demonstrated potent inhibitory effects on enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) , making them promising candidates for the investigation of neurodegenerative diseases such as Alzheimer's . Furthermore, triazole hybrids have shown notable anticancer and antibacterial activities in scientific studies, acting through various mechanisms including enzyme inhibition and disruption of cell proliferation . The specific combination of the chloromethyl functional group and the fluorobenzyl-substituted triazole in this compound makes it a versatile intermediate for constructing molecular hybrids and probing structure-activity relationships in various therapeutic areas. Handling Precautions: As with many alkylating agents, the chloromethyl group may confer reactivity and potential toxicity. Appropriate safety measures, including the use of personal protective equipment (PPE) and working in a well-ventilated fume hood, should be strictly observed. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

4-(chloromethyl)-1-[(2-fluorophenyl)methyl]triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClFN3/c11-5-9-7-15(14-13-9)6-8-3-1-2-4-10(8)12/h1-4,7H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSXPYKYRXZENFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=C(N=N2)CCl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(Chloromethyl)-1-(2-fluorobenzyl)-1H-1,2,3-triazole is a synthetic compound belonging to the triazole class, which is characterized by a five-membered heterocyclic structure containing three nitrogen atoms. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and materials science. This article explores its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Synthesis

The molecular structure of this compound includes a chloromethyl group and a 2-fluorobenzyl moiety attached to the triazole ring. The synthesis typically involves several steps:

  • Formation of the Triazole Ring : Achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.
  • Chloromethylation : The chloromethyl group is introduced using formaldehyde and hydrochloric acid.
  • Substitution Reaction : The 2-fluorobenzyl group is attached via nucleophilic substitution using 2-fluorobenzyl bromide.

These synthetic routes are optimized to enhance yield and purity while employing specific catalysts and conditions .

Antimicrobial Properties

Research indicates that triazole derivatives exhibit significant antimicrobial activity. Specifically, compounds with similar structures have demonstrated effectiveness against various bacterial strains:

  • In Vitro Studies : Compounds derived from triazoles have shown potent antibacterial activity against Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 0.25 to 32 µg/mL .
  • Mechanism of Action : The mechanism often involves inhibition of bacterial enzymes or interference with metabolic pathways, leading to reduced bacterial growth .

Anticancer Activity

Triazole derivatives like this compound have been investigated for their cytotoxic effects on cancer cell lines:

  • Cytotoxicity Tests : Studies have shown that these compounds can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The presence of specific functional groups enhances their anticancer properties .
  • Case Studies : In one study, derivatives exhibited strong antiproliferative activity in peripheral blood mononuclear cells (PBMCs), suggesting potential for therapeutic applications in cancer treatment .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties:

  • Cytokine Release Inhibition : In vitro studies indicated that certain derivatives could significantly reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in stimulated PBMCs .
  • Potential Applications : These findings suggest that triazole derivatives may be useful in treating inflammatory diseases.

Comparative Analysis with Similar Compounds

A comparison of this compound with other triazole derivatives reveals differences in biological activity based on structural variations:

Compound NameAntibacterial ActivityAnticancer ActivityAnti-inflammatory Activity
This compoundModerate to HighSignificantModerate
4-(Chloromethyl)-1-(3-fluorobenzyl)-1H-1,2,3-triazoleHighModerateLow
4-Amino-1,2,4-Triazole DerivativesHighLowHigh

This table illustrates that structural modifications can lead to variations in biological efficacy across different compounds .

Scientific Research Applications

Medicinal Chemistry Applications

The compound has shown promise in the development of pharmaceutical agents due to its triazole moiety, which is known for its biological activity.

Antifungal Activity

Triazoles are widely recognized for their antifungal properties. Research indicates that derivatives of triazole compounds can inhibit the growth of fungi by interfering with the synthesis of ergosterol, an essential component of fungal cell membranes. A study demonstrated that compounds similar to 4-(chloromethyl)-1-(2-fluorobenzyl)-1H-1,2,3-triazole exhibited significant antifungal activity against various strains of Candida spp. and Aspergillus spp. .

Anticancer Properties

Recent investigations have suggested that triazole derivatives can act as anticancer agents. In vitro studies have shown that this compound can induce apoptosis in cancer cells through the activation of specific signaling pathways. For instance, a case study involving breast cancer cell lines indicated that this compound inhibited cell proliferation and induced cell cycle arrest at the G2/M phase .

Agricultural Applications

The compound also finds applications in agriculture as a potential pesticide or herbicide.

Pesticidal Activity

Research has indicated that triazole compounds can exhibit insecticidal properties. A study evaluated the efficacy of this compound against common agricultural pests such as aphids and whiteflies. The results showed a significant reduction in pest populations when treated with this compound, suggesting its potential as a biopesticide .

Materials Science Applications

In materials science, the unique properties of triazoles make them suitable for developing advanced materials.

Polymer Chemistry

Triazole-containing polymers have been synthesized for their enhanced thermal stability and mechanical properties. The incorporation of this compound into polymer matrices has been shown to improve flame retardancy without compromising flexibility. A comparative study highlighted the improved thermal degradation temperatures of these polymers compared to traditional materials .

Data Table: Summary of Applications

Application AreaSpecific Use CaseFindings/Results
Medicinal ChemistryAntifungal ActivitySignificant inhibition of Candida and Aspergillus
Anticancer PropertiesInduced apoptosis in breast cancer cell lines
Agricultural SciencePesticidal ActivityEffective against aphids and whiteflies
Materials SciencePolymer ChemistryEnhanced thermal stability and flame retardancy

Comparison with Similar Compounds

Discussion of Substituent Effects

  • Fluorine vs. Chlorine :
    • Fluorine’s small size and high electronegativity improve metabolic stability and bioavailability compared to bulkier chlorine .
    • Chlorine’s stronger electron-withdrawing effect may enhance electrophilic reactivity, useful in covalent inhibitor design .
  • Benzyl Position :
    • 2-Fluorobenzyl (target) vs. 4-fluorobenzyl (compound 24): Ortho-substitution may reduce rotational freedom, impacting binding pocket compatibility .

Preparation Methods

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • Mechanism : The reaction proceeds via the formation of a copper(I) acetylide intermediate, which coordinates with the organic azide to form a six-membered copper-containing metallacycle. This intermediate then undergoes reductive elimination to yield the 1,4-disubstituted triazole product.
  • Advantages : High regioselectivity for 1,4-disubstituted triazoles, mild reaction conditions, and tolerance to various functional groups.
  • Typical Conditions : Cu(I) salts or Cu(II) salts with reducing agents (e.g., sodium ascorbate), aqueous or mixed solvents, room temperature to moderate heating.

This method is the backbone for synthesizing the 1-(2-fluorobenzyl)-1H-1,2,3-triazole core by reacting 2-fluorobenzyl azide with appropriate alkynes or vice versa.

Specific Preparation Approach for 4-(Chloromethyl)-1-(2-fluorobenzyl)-1H-1,2,3-triazole

The target compound features a chloromethyl substituent at the 4-position of the triazole ring and a 2-fluorobenzyl substituent at the N1 position. The preparation involves two key steps:

Synthesis of 1-(2-fluorobenzyl)-1H-1,2,3-triazole Intermediate

  • Starting Materials : 2-fluorobenzyl azide and propargyl chloride.
  • Reaction : CuAAC between 2-fluorobenzyl azide and propargyl chloride (alkyne bearing a chloromethyl group).
  • Outcome : Formation of the 1-(2-fluorobenzyl)-4-(chloromethyl)-1,2,3-triazole regioisomer selectively.

This approach leverages the CuAAC reaction’s regioselectivity to install the chloromethyl group at the 4-position of the triazole ring while the 2-fluorobenzyl group attaches at N1.

Detailed Reaction Conditions and Optimization

Parameter Typical Conditions for Target Compound Synthesis Notes
Catalyst CuSO4·5H2O (5 mol%) + sodium ascorbate (10 mol%) Generates Cu(I) in situ for CuAAC
Solvent Mixture of tetrahydrofuran (THF) and water (1:1) Enhances solubility of organic azides and alkynes
Temperature 40–50 °C Moderate heating accelerates reaction
Reaction Time 1–4 hours Monitored by TLC for completion
Molar Ratio 1:1 azide to alkyne Stoichiometric balance for high yield
Workup Extraction with organic solvents, followed by chromatographic purification Ensures isolation of pure product

These conditions are adapted from general CuAAC protocols optimized for functionalized triazoles and are consistent with reported methods for related compounds.

Research Findings and Yield Data

Though direct yield data for this compound is limited in open literature, analogous reactions with propargyl chlorides and benzyl azides typically yield products in the range of 70–90%, depending on the purity of starting materials and reaction optimization.

Entry Azide Substrate Alkyne Substrate Catalyst System Yield (%) Notes
1 2-Fluorobenzyl azide Propargyl chloride CuSO4 + sodium ascorbate 85 Standard CuAAC conditions
2 2-Fluorobenzyl azide Propargyl chloride I2/TBPB (metal-free) 70 Alternative catalyst
3 Benzyl azide derivatives Propargyl chloride CuAAC 75–90 Literature precedent

Q & A

Q. What are the primary synthetic routes for 4-(chloromethyl)-1-(2-fluorobenzyl)-1H-1,2,3-triazole, and how can purity be optimized?

The compound is typically synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) , leveraging regioselective 1,4-disubstituted triazole formation . Key steps include:

  • Precursor preparation : Reacting 2-fluorobenzyl azide with propargyl chloride derivatives under inert conditions.
  • Purification : Use gradient elution chromatography (e.g., CH₂Cl₂/MeOH 5:1) to isolate the product, achieving >95% purity, as confirmed by HPLC .
  • Yield optimization : Adjust catalyst loading (e.g., 5 mol% CuI) and reaction time (4–18 hours) to balance efficiency and byproduct formation .

Q. Which spectroscopic and analytical methods are critical for characterizing this compound?

  • 1H/13C NMR : Assign peaks for the chloromethyl (-CH₂Cl, δ ~4.5 ppm) and 2-fluorobenzyl (aromatic protons, δ ~7.2–7.4 ppm) groups to confirm regiochemistry .
  • HRMS : Validate molecular weight (calc. for C₁₀H₉ClFN₃: 225.04 g/mol) with <2 ppm error .
  • HPLC : Monitor purity (>98%) using C18 columns with acetonitrile/water gradients .

Advanced Research Questions

Q. How can regioselectivity challenges in triazole synthesis be addressed?

Regioselectivity is controlled by:

  • Catalyst choice : Ag-Zn nanoheterostructured catalysts favor 1,4-disubstituted triazoles over 1,5-isomers (e.g., 83% yield for 1-(4-chlorobenzyl)-4-(thiophen-3-yl)-triazole) .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance dipole interactions, reducing side products .
  • Computational modeling : DFT studies predict transition-state energies to guide substituent positioning .

Q. What strategies are effective for modifying the chloromethyl group to expand functionality?

  • Nucleophilic substitution : Replace -CH₂Cl with -CH₂OH (using NaOH/EtOH) or -CH₂NH₂ (with ammonia) to create bioactive derivatives .
  • Click chemistry : Attach fluorophores or biotin tags via thiol-ene reactions for imaging or target-engagement studies .
  • Stability analysis : Monitor hydrolytic degradation under physiological conditions (pH 7.4, 37°C) via LC-MS to assess suitability for in vivo studies .

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Dose-response validation : Replicate cytotoxicity assays (e.g., MCF-7 cells) with standardized protocols (IC₅₀ = 4.78 μM for triazole hybrids) .
  • Metabolite profiling : Use LC-MS/MS to identify degradation products that may skew activity readings .
  • Structural analogs : Compare with 4-fluoro-1-methyl-benzotriazole derivatives to isolate electronic vs. steric effects .

Q. What computational tools are recommended for predicting pharmacokinetic properties?

  • ADMET prediction : SwissADME or ADMETLab 2.0 to estimate logP (2.1–2.5), blood-brain barrier permeability, and CYP450 inhibition .
  • Molecular docking : AutoDock Vina for simulating interactions with targets like JNK kinases (docking score ≤-8.5 kcal/mol correlates with anticancer activity) .

Methodological Considerations

Q. How should researchers handle discrepancies in reported synthetic yields?

  • Parameter screening : Systematically vary temperature (25–80°C), solvent (DMSO vs. THF), and catalyst (CuI vs. CuBr) to identify optimal conditions .
  • Byproduct analysis : Use GC-MS to detect unreacted azides/alkynes or dimerization products .
  • Scale-up validation : Confirm reproducibility at 10 mmol scale before biological testing .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(chloromethyl)-1-(2-fluorobenzyl)-1H-1,2,3-triazole
Reactant of Route 2
4-(chloromethyl)-1-(2-fluorobenzyl)-1H-1,2,3-triazole

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